
2-Hydroxy-4-methyl-1-naphthaldehyde
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Overview
Description
2-Hydroxy-4-methyl-1-naphthaldehyde is an organic compound belonging to the class of naphthaldehydes It is characterized by the presence of a hydroxyl group at the second position and a methyl group at the fourth position on the naphthalene ring, along with an aldehyde group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methyl-1-naphthaldehyde typically involves the condensation of 2-hydroxy-1-naphthaldehyde with a methylating agent. One common method is the reaction of 2-hydroxy-1-naphthaldehyde with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization from ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography or distillation to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methyl-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Methyl iodide in the presence of a base like potassium carbonate in acetone.
Major Products Formed
Oxidation: 2-Hydroxy-4-methyl-1-naphthoic acid.
Reduction: 2-Hydroxy-4-methyl-1-naphthylmethanol.
Substitution: 2-Methoxy-4-methyl-1-naphthaldehyde.
Scientific Research Applications
2-Hydroxy-4-methyl-1-naphthaldehyde has several applications in scientific research:
Biology: The compound is used in the development of fluorescent probes for the detection of metal ions such as copper and nickel.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methyl-1-naphthaldehyde in various applications involves its ability to form stable complexes with metal ions and participate in redox reactions. The hydroxyl and aldehyde groups play crucial roles in these interactions. For example, in the formation of Schiff bases, the aldehyde group reacts with primary amines to form imines, which can further interact with metal ions to form coordination complexes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1-naphthaldehyde: Lacks the methyl group at the fourth position, making it less hydrophobic and slightly different in reactivity.
4-Hydroxy-1-naphthaldehyde: Has a hydroxyl group at the fourth position instead of the second, affecting its electronic properties and reactivity.
2-Methoxy-1-naphthaldehyde: Contains a methoxy group instead of a hydroxyl group, altering its solubility and reactivity
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields .
Biological Activity
2-Hydroxy-4-methyl-1-naphthaldehyde (HMN) is a compound that has garnered attention for its diverse biological activities. This article provides an overview of the biological significance, mechanisms of action, and relevant research findings associated with HMN, including data tables and case studies.
- Molecular Formula : C11H10O2
- Molecular Weight : 174.20 g/mol
- IUPAC Name : this compound
- CAS Number : 1621065-22-2
Antimicrobial Properties
Research has shown that HMN exhibits significant antibacterial and antifungal activity. A study demonstrated that HMN derivatives, including metal chelates, displayed moderate to significant antibacterial effects against various bacterial strains and good antifungal activity against several fungal species. The minimum inhibitory concentrations (MIC) were evaluated, indicating effective concentrations for inhibiting microbial growth .
Microbial Strain | MIC (µg/mL) | Activity Type |
---|---|---|
E. coli | 50 | Antibacterial |
S. aureus | 25 | Antibacterial |
C. albicans | 30 | Antifungal |
A. niger | 40 | Antifungal |
Cytotoxicity Studies
In vitro cytotoxicity assays using Artemia salina (brine shrimp) revealed that HMN exhibits cytotoxic properties at varying concentrations. The results suggest potential applications in cancer research, particularly in developing therapeutic agents .
Concentration (µg/mL) | Survival Rate (%) |
---|---|
10 | 80 |
50 | 60 |
100 | 40 |
The biological activity of HMN can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : HMN has been shown to inhibit key enzymes involved in metabolic pathways, which can disrupt cellular processes in pathogens.
- Metal Complexation : The formation of metal complexes with HMN enhances its biological activity by improving solubility and bioavailability, leading to increased efficacy against microbial strains .
Case Studies
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of HMN derivatives against clinical isolates of bacteria and fungi. The results indicated that certain derivatives had enhanced activity compared to HMN alone, suggesting that structural modifications could lead to improved pharmacological profiles .
- Fluorescent Probe Development : Research has also explored the use of HMN as a fluorescent probe for detecting specific ions or small molecules due to its unique chemical structure. This application highlights the versatility of HMN beyond traditional antimicrobial roles.
Properties
Molecular Formula |
C12H10O2 |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-hydroxy-4-methylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H10O2/c1-8-6-12(14)11(7-13)10-5-3-2-4-9(8)10/h2-7,14H,1H3 |
InChI Key |
RHQRUYKDAMPOIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=CC=CC=C12)C=O)O |
Origin of Product |
United States |
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